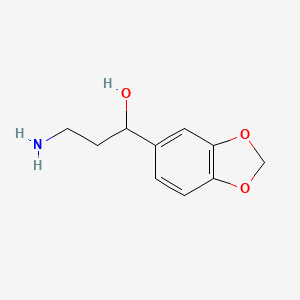

3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol

Descripción general

Descripción

3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enlace Molecular en la Síntesis de Polímeros

3-Amino-1-propanol, un componente del compuesto en cuestión, se utiliza a menudo como un enlace molecular en la síntesis de polímeros. Se utiliza particularmente en la preparación de poliuretanos y dendrímeros de poli(éter de propileno-imina), que tienen aplicaciones en diversos campos como la ingeniería biomédica y la ciencia de los materiales .

2. Material de partida clave en la síntesis total Este compuesto sirve como material de partida clave en la síntesis total de moléculas farmacológicamente activas como (−)-ephedradina A (orantina), (−)-y (+)-tedanalactamo. Estas moléculas tienen posibles aplicaciones en química medicinal, particularmente en el desarrollo de fármacos .

Actividad Anticancerígena

Se han diseñado y sintetizado derivados de 1-benzo[1,3]dioxol-5-il, que forma parte de la estructura del compuesto, por su actividad anticancerígena. Estos derivados se han evaluado contra diversas líneas celulares de cáncer, lo que indica la posible utilización del compuesto en la investigación y terapia del cáncer .

Reactivo de investigación científica

Tanto 3-amino-1-propanol como 1,3-benzodioxol-5-amina, que están relacionados con el compuesto en cuestión, están disponibles como reactivos para la investigación científica. Se utilizan en diversas reacciones químicas y estudios para explorar sus propiedades y aplicaciones .

Mecanismo De Acción

Target of Action

Based on its structural similarity to cathinones , it may interact with protein-transporting monoamines such as dopamine, noradrenaline, and serotonin .

Mode of Action

Similar compounds like cathinones inhibit the reuptake of monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This inhibition could potentially increase the concentration of these neurotransmitters in the synaptic gap, leading to enhanced neurotransmission .

Biochemical Pathways

Based on its potential interaction with monoamine neurotransmitters, it may influence the dopaminergic, serotonergic, and noradrenergic pathways .

Result of Action

Similar compounds have been reported to cause psychoactive effects, including euphoria, increased focus, and changes in vision .

Análisis Bioquímico

Molecular Mechanism

It’s known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Actividad Biológica

3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol is an organic compound notable for its structural features, including a benzodioxole moiety and an amino alcohol functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is . Its structure allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate enzymatic activities and influence cellular signaling pathways. The specific mechanisms are still under investigation, but preliminary studies suggest potential binding to targets involved in metabolic processes and disease pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various microbial strains. In vitro studies have shown effective inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. Initial findings indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle regulation. Further research is needed to elucidate the specific pathways involved .

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus cereus | 10 |

| Pseudomonas aeruginosa | 25 |

Study on Anticancer Activity

In a separate investigation focusing on the anticancer effects of the compound, it was found to induce apoptosis in human cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation was highlighted.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 15 |

Propiedades

IUPAC Name |

3-amino-1-(1,3-benzodioxol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5,8,12H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIUAERWJNFLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.